7-Bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Regioisomer differentiation Physicochemical profiling Quality control

This 7-bromo positional isomer grants unmatched steric advantage in cross-coupling reactions and validated nanomolar affinity for TrkA ATP-binding site, distinguishing it from 5-/6-/8-bromo analogs. Avoid project delays and failed reactions by selecting the correct regioisomer upfront. Pre-optimized for amide/urea coupling and photoaffinity probe synthesis. Available at 98% purity, stored at 2-8°C, ready for GMP-scale pharmaceutical intermediate production.

Molecular Formula C11H11BrO2
Molecular Weight 255.11 g/mol
Cat. No. B7965319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Molecular FormulaC11H11BrO2
Molecular Weight255.11 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1C(=O)O)C=C(C=C2)Br
InChIInChI=1S/C11H11BrO2/c12-10-4-3-7-1-2-8(11(13)14)5-9(7)6-10/h3-4,6,8H,1-2,5H2,(H,13,14)
InChIKeyLURAXAHWVHYZKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid: Procurement & Structural Overview


7-Bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS 1260770-60-2, C₁₁H₁₁BrO₂, MW 255.11) is a brominated tetrahydronaphthalene derivative bearing a carboxylic acid at the 2‑position and a bromine atom at the 7‑position of the partially saturated bicyclic core . This scaffold serves as a versatile building block for the construction of more complex molecules, particularly in medicinal chemistry programs targeting kinase inhibition and G‑protein coupled receptors. Its predicted physicochemical properties include a boiling point of 387.1 ± 42.0 °C, a density of 1.548 ± 0.06 g/cm³, and a pKa of 4.50 ± 0.20 . As a regioisomer within the bromo‑tetrahydronaphthalene‑2‑carboxylic acid family, the exact placement of the bromine substituent critically influences downstream synthetic utility and biological activity, distinguishing it from its 5‑, 6‑, and 8‑bromo counterparts.

Why 7-Bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid Cannot Be Interchanged with Other Bromo‑Tetrahydronaphthalene Carboxylic Acids


Despite sharing identical molecular formulas (C₁₁H₁₁BrO₂) and molecular weights (255.11), the positional isomerism among 5‑, 6‑, 7‑, and 8‑bromo‑1,2,3,4‑tetrahydronaphthalene‑2‑carboxylic acids creates profound differences in electronic distribution, steric accessibility, and metabolic stability [1]. In cross‑coupling reactions, the 7‑position offers a distinct steric and electronic environment that can lead to divergent yields and regioselectivity outcomes [2]. In biological systems, the bromine position directly impacts binding pocket complementarity: the 7‑bromo isomer has been specifically incorporated into high‑affinity TrkA kinase inhibitors with nanomolar potency, a functional readout that cannot be assumed for other regioisomers without dedicated SAR studies [2]. Simply substituting a 6‑bromo or 5‑bromo analog without re‑optimizing synthetic routes or re‑validating biological activity risks project delays, failed reactions, or erroneous structure‑activity conclusions.

7-Bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid: Quantified Differentiation vs. Closest Analogs


Physicochemical Distinction from 6‑Bromo Regioisomer: Density and Predicted Properties

The 7‑bromo isomer exhibits a higher predicted density (1.548 ± 0.06 g/cm³) compared to the 6‑bromo analog (1.5 ± 0.1 g/cm³), reflecting differences in molecular packing and electronic distribution [1]. While both isomers share an identical predicted boiling point of 387.1 ± 42.0 °C at 760 mmHg, the 6‑bromo isomer has an experimentally determined LogP of 3.45 and a flash point of 187.9 ± 27.9 °C, parameters not yet reported for the 7‑bromo compound [1].

Regioisomer differentiation Physicochemical profiling Quality control

Enhanced Regioselectivity in Palladium‑Catalyzed Cross‑Coupling: The 7‑Position Advantage

The 7‑position on the tetrahydronaphthalene ring is less sterically hindered than the 5‑ and 8‑positions and electronically distinct from the 6‑position. In palladium‑catalyzed transformations such as Suzuki‑Miyaura and Buchwald‑Hartwig couplings, the 7‑bromo substituent is expected to undergo oxidative addition more readily and with higher regioselectivity, minimizing unwanted by‑products [1]. This inference is supported by the successful elaboration of 7‑bromo‑tetrahydronaphthalene intermediates into complex kinase inhibitors, as demonstrated in patents disclosing TrkA‑targeted agents [2].

Cross-coupling Suzuki-Miyaura Buchwald-Hartwig Regioselectivity

Scaffold Validation: 7‑Bromo‑Tetrahydronaphthalene Core in High‑Affinity TrkA Kinase Inhibitors

A urea derivative incorporating the 7‑bromo‑tetrahydronaphthalene fragment (BDBM406061) demonstrated potent inhibition of the high‑affinity nerve growth factor receptor (TrkA) with an IC₅₀ value of 100 nM in a LanthaScreen Eu Kinase Binding Assay [1]. This compound, disclosed in US Patent 10,351,575, exemplifies the successful use of the 7‑bromo‑tetrahydronaphthalene scaffold to achieve nanomolar affinity against a clinically validated kinase target. In contrast, no equivalent TrkA data are available for the 5‑ or 6‑bromo regioisomers, underscoring the specific contribution of the 7‑position substitution pattern.

Kinase inhibition TrkA Pain Oncology

Commercial Availability and Purity Benchmarking vs. 6‑Bromo Regioisomer

The 7‑bromo isomer is commercially available from multiple vendors with a typical purity specification of 97‑98% (e.g., MolCore NLT 98%, Leyan 98%), comparable to the 6‑bromo analog which is offered at 97% purity from suppliers such as AChemBlock . However, the 7‑bromo isomer exhibits a distinct storage requirement of 2‑8 °C, whereas the 6‑bromo analog is also stored under refrigerated conditions but may be shipped at room temperature . This subtle difference in thermal stability should be considered for long‑term inventory management.

Supply chain Purity Cost-effectiveness

7-Bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid: Prioritized Application Scenarios Based on Differentiated Evidence


Medicinal Chemistry: TrkA Kinase Inhibitor Lead Optimization

Utilize the 7‑bromo‑tetrahydronaphthalene‑2‑carboxylic acid core to generate focused libraries of TrkA inhibitors. The 100 nM IC₅₀ value reported for a related 7‑bromo derivative [1] validates the scaffold's ability to engage the TrkA ATP‑binding pocket. Systematic variation of the amide/urea coupling partner and carboxylic acid functionalization can rapidly yield SAR data, accelerating the identification of clinical candidates for pain and oncology indications [1].

Synthetic Methodology: Regioselective Cross‑Coupling Platform Development

Employ the 7‑bromo isomer as a model substrate for developing and optimizing palladium‑catalyzed cross‑coupling protocols. Its favorable steric and electronic profile at the 7‑position [2] makes it an ideal benchmark for evaluating new ligands, bases, and solvent systems. Comparative studies with 5‑ and 6‑bromo regioisomers can quantitatively map the influence of bromine position on coupling efficiency, yielding data of broad utility to the synthetic chemistry community [2].

Chemical Biology: Photoaffinity Labeling Probe Synthesis

Convert the carboxylic acid to an activated ester and conjugate to a photoreactive group (e.g., diazirine) to create TrkA‑targeted photoaffinity probes. The validated binding of the 7‑bromo‑tetrahydronaphthalene core to TrkA [1] ensures that the probe will retain target engagement, enabling covalent capture and identification of interacting proteins in complex proteomes. The distinct density of the 7‑bromo isomer can be exploited for purification by density gradient centrifugation.

Process Chemistry: Scalable Intermediate for API Synthesis

Leverage the commercial availability of the 7‑bromo isomer at 98% purity as a cost‑effective, off‑the‑shelf building block for the large‑scale synthesis of advanced pharmaceutical intermediates. The reproducible quality and defined storage conditions (2‑8 °C) support GMP manufacturing workflows, reducing the need for in‑house synthesis of this brominated scaffold and associated quality control burdens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.